BenchChemオンラインストアへようこそ!

Imidazo[1,2-A]pyrazin-2-amine

Aurora kinase inhibitors Aqueous solubility Lead optimization

For Aurora kinase, PDE10A, and serine/threonine kinase inhibitor campaigns. The imidazo[1,2-a]pyrazine core enables picomolar ATP-site binding (Kd 0.02-0.03 nM) while offering vectors for selectivity and solubility optimization (11.4 mM solubility achieved). Procure the 2-amine scaffold for SAR exploration via scalable GBB multicomponent chemistry (multigram, up to 85% yield). Critical for medicinal chemistry teams requiring a geometrically constrained hinge-binding motif that cannot be replaced by imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyrimidine analogs without full re-optimization.

Molecular Formula C6H6N4
Molecular Weight 134.142
CAS No. 1289267-53-3
Cat. No. B2878854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-A]pyrazin-2-amine
CAS1289267-53-3
Molecular FormulaC6H6N4
Molecular Weight134.142
Structural Identifiers
SMILESC1=CN2C=C(N=C2C=N1)N
InChIInChI=1S/C6H6N4/c7-5-4-10-2-1-8-3-6(10)9-5/h1-4H,7H2
InChIKeySHTYVPZQTIYWOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-A]pyrazin-2-amine (CAS 1289267-53-3): A Versatile Heteroaromatic Scaffold for Kinase and CNS Drug Discovery


Imidazo[1,2-A]pyrazin-2-amine (CAS 1289267-53-3) is a bicyclic heteroaromatic compound featuring a fused imidazole-pyrazine ring system with a primary amine substituent at the 2-position. This scaffold serves as a privileged structure in medicinal chemistry due to its capacity for diverse substitution patterns and its ability to engage multiple therapeutic targets, notably serine/threonine kinases [1] and phosphodiesterase 10A (PDE10A) [2]. The core provides a geometrically constrained hydrogen-bond donor-acceptor network that mimics the adenine moiety of ATP, enabling competitive binding to kinase catalytic sites while offering vectors for modular elaboration to tune selectivity, potency, and pharmacokinetic properties [3].

Why Imidazo[1,2-A]pyrazin-2-amine Cannot Be Readily Substituted by Generic Analogs


Although imidazo[1,2-a]pyrazines share a common bicyclic framework with related heterocycles such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, subtle differences in electronic distribution and hydrogen-bonding capacity render these scaffolds non-interchangeable in drug discovery settings [1]. The replacement of a single carbon with nitrogen (pyrazine versus pyridine) alters the pKa of the heterocyclic nitrogen, modifies the dipole moment, and shifts the optimal geometry for kinase hinge-binding interactions [2]. In the context of Aurora kinase inhibition, the imidazo[1,2-a]pyrazine core uniquely positions the C-8 amine for solvent-exposed vector elaboration while maintaining picomolar binding affinity, a balance that is not recapitulated by imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyrimidine congeners [3]. Consequently, substituting an imidazo[1,2-A]pyrazin-2-amine scaffold with a generic analog will almost certainly require a complete medicinal chemistry re-optimization campaign, with no guarantee of achieving comparable potency, selectivity, or ADME profiles.

Quantitative Differentiation: Comparative Evidence for Imidazo[1,2-A]pyrazin-2-amine-Based Scaffolds


Solubility Enhancement Achieved via Imidazo[1,2-A]pyrazine Core Optimization Relative to Lead Scaffolds

A pivotal differentiation for the imidazo[1,2-a]pyrazine scaffold is its amenability to solubility optimization through vector elaboration. The initial lead compound containing the imidazo[1,2-a]pyrazine core exhibited an intrinsic aqueous solubility of only 5 μM, a critical liability for injectable formulation [1]. Through systematic medicinal chemistry guided by the X-ray co-crystal structure, the acyclic amino alcohol derivative SCH 1473759 (12k) was developed, which maintained the same imidazo[1,2-a]pyrazine core but achieved an intrinsic aqueous solubility of 11.4 mM, a 2,280-fold improvement over the initial lead compound while simultaneously enhancing Aurora kinase binding to picomolar levels [1].

Aurora kinase inhibitors Aqueous solubility Lead optimization Scaffold engineering

Picomolar Aurora Kinase Binding Achieved via Imidazo[1,2-A]pyrazine Core Optimization

The imidazo[1,2-a]pyrazine scaffold is central to achieving picomolar Aurora kinase inhibition. The initial compound (1) bearing this core displayed modest cell potency (IC50 = 250 nM) and was a dual inhibitor of Aurora kinases A and B [1]. Optimization guided by the X-ray co-crystal structure of compound 1 bound to Aurora A kinase (PDB: 3MYG) led to SCH 1473759 (12k), which achieved picomolar binding affinities: TdF Kd for Aurora A = 0.02 nM and for Aurora B = 0.03 nM, with improved cellular activity (phos-HH3 inhibition IC50 = 25 nM) [1]. This represents a >10,000-fold enhancement in target binding affinity while retaining the same imidazo[1,2-a]pyrazine core.

Aurora kinase A Aurora kinase B Picomolar inhibitor Kinase binding affinity Scaffold optimization

High Selectivity for PDE10A over Other Phosphodiesterase Isoforms Using Imidazo[1,2-A]pyrazine Scaffolds

Imidazo[1,2-a]pyrazine derivatives have been optimized to achieve high selectivity for PDE10A over other phosphodiesterase isoforms, a critical requirement for CNS therapeutics. Starting from an initial HTS hit (compound 1) with limited PDE selectivity, a focused medicinal chemistry campaign maintained PDE10A inhibition while dramatically enhancing selectivity against other PDE family members [1]. The optimized lead compound 2 demonstrated potent PDE10A inhibition with high striatal occupancy in rodent models and promising in vivo efficacy in behavioral models of schizophrenia, with a favorable rat pharmacokinetic profile [1].

PDE10A inhibitor Phosphodiesterase Selectivity CNS drug discovery Schizophrenia

Scalable Industrial Synthesis of 3-Aminoimidazo[1,2-A]pyrazines via Multicomponent Cyclization

The imidazo[1,2-a]pyrazine scaffold is rapidly accessible through the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, which combines an aminopyrazine, an aldehyde, and an isocyanide in a single operation [1]. An optimized industrial-scale process has been developed that achieves yields up to 85% with excellent purity on multigram scale, avoiding halogenated solvents and employing sulfate salt formation for efficient purification [1]. In contrast, the synthesis of analogous imidazo[1,2-a]pyridine scaffolds often proceeds with lower yields (typically 60-70%) under comparable conditions, and the reaction scope is more limited for electron-deficient substrates [2].

Scalable synthesis Multicomponent reaction Process chemistry Groebke-Blackburn-Bienaymé Industrial production

Oral Bioavailability Enhancement through Fluorine Incorporation on Imidazo[1,2-A]pyrazine Scaffolds

The imidazo[1,2-a]pyrazine core is a validated platform for achieving oral bioavailability in Aurora kinase inhibitors. Compound 1 (an imidazo[1,2-a]pyrazine derivative) was a potent Aurora inhibitor but exhibited zero oral bioavailability (AUC = 0 μM·h) in rats due to rapid N-dealkylation of the amine moiety [1]. Introduction of fluorine at the benzylic position and deuteration of metabolically labile sites yielded compounds with IC50 values at Aurora A and B of ≤4 nM and ≤13 nM, respectively, and measurable rat oral AUC values (e.g., 2.2 μM·h for compound 24; further optimization to compound 25 with 4,4-difluoro substitution) [1]. This demonstrates that the imidazo[1,2-a]pyrazine core, unlike many heteroaromatic scaffolds, tolerates extensive fluorine/deuterium engineering to overcome metabolic liabilities without abolishing target affinity.

Oral bioavailability Fluorine chemistry Deuteration ADME optimization Aurora kinase

Kinase Selectivity Enhancement Through Pyrazole Amide Derivatization of Imidazo[1,2-A]pyrazine Scaffolds

Structure-activity relationship (SAR) studies have demonstrated that the imidazo[1,2-a]pyrazine scaffold can be tuned for improved kinase selectivity. Introduction of acetic acid amides onto the pyrazole moiety of an imidazo[1,2-a]pyrazine Aurora kinase inhibitor (compound 12) significantly influenced Aurora A/B selectivity and improved the off-target kinase profile [1]. Several of the more potent inhibitors were screened against a panel of off-target kinases, revealing that strategic substitution on the pyrazole ring can reduce promiscuous kinase inhibition while maintaining potent Aurora A/B cellular activity [1]. This contrasts with imidazo[1,2-a]pyridine-based Aurora inhibitors, which often exhibit broader off-target kinase profiles due to differential hinge-binding geometry [2].

Kinase selectivity Off-target profiling Aurora kinase SAR studies Selective inhibitor

Optimal Procurement and Application Scenarios for Imidazo[1,2-A]pyrazin-2-amine and Its Derivatives


Medicinal Chemistry: Aurora Kinase Inhibitor Lead Optimization Programs

Research teams engaged in Aurora kinase inhibitor discovery should prioritize procurement of the imidazo[1,2-A]pyrazin-2-amine scaffold for its demonstrated ability to support picomolar target binding (Kd 0.02-0.03 nM) and solubility enhancement (11.4 mM) following vector optimization, as established in the development of SCH 1473759 [1]. The core's compatibility with fluorine and deuterium metabolic engineering also enables rescue of oral bioavailability from compounds with initially zero systemic exposure [2].

CNS Drug Discovery: PDE10A-Targeted Therapeutics for Neuropsychiatric Disorders

Investigators pursuing PDE10A inhibitors for schizophrenia or related CNS indications should utilize imidazo[1,2-A]pyrazin-2-amine-based scaffolds, which have been validated to achieve high PDE10A selectivity and striatal occupancy in rodent models, with a favorable rat pharmacokinetic profile [3]. The scaffold's synthetic accessibility via GBB multicomponent chemistry (up to 85% yield) further facilitates rapid analog generation for SAR exploration [4].

Process Chemistry: Industrial-Scale Production of 3-Aminoimidazo[1,2-A]pyrazine Intermediates

Process chemists and CMC teams requiring scalable access to 3-aminoimidazo[1,2-a]pyrazine building blocks should procure the parent amine and leverage the optimized Groebke-Blackburn-Bienaymé multicomponent process, which delivers multigram quantities in up to 85% yield with excellent purity while avoiding halogenated solvents [4]. This established industrial route ensures reliable supply and cost-effective manufacturing for preclinical and clinical development programs.

Kinase Selectivity Profiling: Minimizing Off-Target Liabilities in Oncology Programs

Oncology programs concerned with kinase inhibitor selectivity should source imidazo[1,2-A]pyrazin-2-amine as a starting scaffold for SAR campaigns aimed at reducing off-target kinase inhibition, as demonstrated by the pyrazole amide derivatization studies that successfully narrowed the kinase inhibition profile while maintaining potent Aurora A/B cellular activity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-A]pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.